molecular formula C6H8ClN3 B1400992 3-Chloro-4-(hydrazinylmethyl)pyridine CAS No. 1495553-30-4

3-Chloro-4-(hydrazinylmethyl)pyridine

Cat. No.: B1400992
CAS No.: 1495553-30-4
M. Wt: 157.6 g/mol
InChI Key: MJCRMDRACVOKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(hydrazinylmethyl)pyridine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(hydrazinylmethyl)pyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This method is effective and well-studied, often carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same nucleophilic substitution reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(hydrazinylmethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazinyl group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for substitution, various oxidizing agents for oxidation, and reducing agents for reduction. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include various substituted pyridines, hydrazones, and other derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-Chloro-4-(hydrazinylmethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(hydrazinylmethyl)pyridine involves its interaction with molecular targets and pathways in biological systems. The hydrazinyl group is highly reactive, allowing the compound to form covalent bonds with various biomolecules, potentially leading to biological effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-4-(hydrazinylmethyl)pyridine include other hydrazinyl-substituted pyridines and chloropyridines. Examples include:

  • 2-Chloro-4-(hydrazinylmethyl)pyridine
  • 3-Chloro-2-(hydrazinylmethyl)pyridine
  • 4-Chloro-3-(hydrazinylmethyl)pyridine

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3-chloropyridin-4-yl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-6-4-9-2-1-5(6)3-10-8/h1-2,4,10H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCRMDRACVOKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CNN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(hydrazinylmethyl)pyridine
Reactant of Route 2
3-Chloro-4-(hydrazinylmethyl)pyridine
Reactant of Route 3
3-Chloro-4-(hydrazinylmethyl)pyridine
Reactant of Route 4
3-Chloro-4-(hydrazinylmethyl)pyridine
Reactant of Route 5
3-Chloro-4-(hydrazinylmethyl)pyridine
Reactant of Route 6
3-Chloro-4-(hydrazinylmethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.